molecular formula C19H28N2O3 B4530062 3-Hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one

3-Hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one

Cat. No.: B4530062
M. Wt: 332.4 g/mol
InChI Key: FHMLYJCDBQQZIH-UHFFFAOYSA-N
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Description

3-Hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one is a complex organic compound with a unique structure that includes a piperidinone core, a hydroxy group, and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the piperidinone core, followed by the introduction of the oxazepane ring and the hydroxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The piperidinone core can be reduced to form a piperidine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the piperidinone core may produce a piperidine derivative.

Scientific Research Applications

3-Hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the oxazepane ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one: Lacks the oxazepane ring, which may affect its biological activity.

    1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one: Lacks the hydroxy group, which may influence its chemical reactivity and interactions.

Uniqueness

The presence of both the hydroxy group and the oxazepane ring in 3-Hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one makes it unique compared to similar compounds

Properties

IUPAC Name

3-hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-16-5-2-6-17(13-16)14-21-9-3-7-19(23,18(21)22)15-20-8-4-11-24-12-10-20/h2,5-6,13,23H,3-4,7-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMLYJCDBQQZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC(C2=O)(CN3CCCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one
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3-Hydroxy-1-[(3-methylphenyl)methyl]-3-(1,4-oxazepan-4-ylmethyl)piperidin-2-one

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